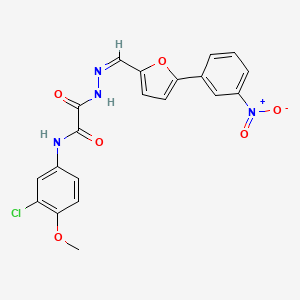
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide, also known as CHIR-99021, is a small molecule chemical compound that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key enzyme involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. CHIR-99021 has been shown to have a variety of effects on cellular signaling pathways, making it a valuable tool for studying these processes in vitro and in vivo.
Wirkmechanismus
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide selectively inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrates, which in turn affects downstream signaling pathways. In addition to its effects on GSK-3, this compound has also been shown to inhibit other kinases, including cyclin-dependent kinase 1 (CDK1) and CDK2.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to promote cell survival and proliferation, as well as enhance the differentiation of stem cells into specific cell types. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide is its ability to selectively inhibit GSK-3 activity, which allows researchers to study the effects of this enzyme on cellular processes and signaling pathways. This compound is also relatively easy to use in laboratory experiments, and can be added directly to cell culture media or injected into animal models. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects on cellular processes may be context-dependent, meaning that its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are many potential future directions for research involving N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide. One area of interest is the development of new drugs that target GSK-3 activity for the treatment of diseases such as Alzheimer's disease and diabetes. Another area of interest is the use of this compound in tissue engineering and regenerative medicine, where it may be used to promote the differentiation of stem cells into specific cell types. Additionally, there is ongoing research into the effects of this compound on other cellular processes and signaling pathways, which may lead to new insights into the basic biology of cells and tissues.
Synthesemethoden
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(3-chloro-4-methoxyphenyl)glycidyl ether. This intermediate is then reacted with 3-aminopropanol to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide has been used extensively in scientific research to study a variety of cellular processes and signaling pathways. It has been shown to selectively inhibit GSK-3 activity, which has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been used to study the Wnt signaling pathway, which is involved in cell proliferation and differentiation, as well as the Hedgehog signaling pathway, which plays a role in embryonic development and tissue regeneration.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O6/c1-30-18-7-5-13(10-16(18)21)23-19(26)20(27)24-22-11-15-6-8-17(31-15)12-3-2-4-14(9-12)25(28)29/h2-11H,1H3,(H,23,26)(H,24,27)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCRUDBUSYNTC-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

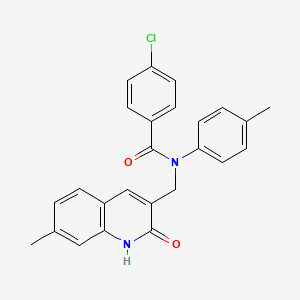
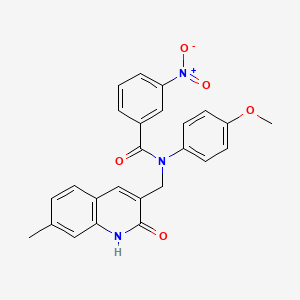



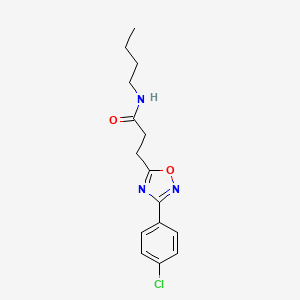
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)
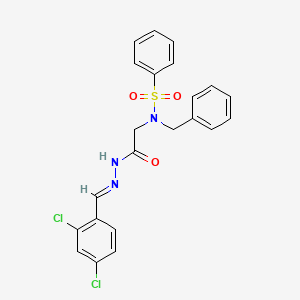



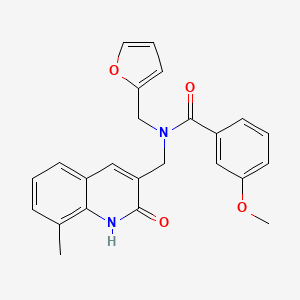
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)